molecular formula C5H9Li B14497809 lithium;2-methanidylbut-2-ene CAS No. 62883-81-2

lithium;2-methanidylbut-2-ene

Cat. No.: B14497809
CAS No.: 62883-81-2
M. Wt: 76.1 g/mol
InChI Key: JYXMRJSCSVKIOB-UHFFFAOYSA-N
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Description

Lithium;2-methanidylbut-2-ene is an organolithium compound that features a lithium atom bonded to a 2-methanidylbut-2-ene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;2-methanidylbut-2-ene typically involves the reaction of 2-methanidylbut-2-ene with a lithium reagent. One common method is the direct lithiation of 2-methanidylbut-2-ene using n-butyllithium (n-BuLi) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale lithiation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-methanidylbut-2-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkanes or other reduced products.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Alcohols, ketones, or aldehydes.

    Reduction: Alkanes or other reduced hydrocarbons.

    Substitution: Various substituted alkenes or alkanes, depending on the electrophile used.

Scientific Research Applications

Lithium;2-methanidylbut-2-ene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: It is used in the production of advanced materials, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of lithium;2-methanidylbut-2-ene involves the nucleophilic attack of the lithium atom on electrophilic centers. This nucleophilic behavior allows the compound to participate in various chemical reactions, forming new bonds and generating diverse products. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    2-methylbut-2-ene: An alkene that is structurally similar but lacks the lithium atom.

    Lithium alkyls: Compounds such as n-butyllithium (n-BuLi) that also feature a lithium atom bonded to an alkyl group.

Uniqueness

Lithium;2-methanidylbut-2-ene is unique due to the presence of both a lithium atom and a 2-methanidylbut-2-ene moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both nucleophilicity and the structural features of the 2-methanidylbut-2-ene moiety are advantageous.

Properties

CAS No.

62883-81-2

Molecular Formula

C5H9Li

Molecular Weight

76.1 g/mol

IUPAC Name

lithium;2-methanidylbut-2-ene

InChI

InChI=1S/C5H9.Li/c1-4-5(2)3;/h4H,2H2,1,3H3;/q-1;+1

InChI Key

JYXMRJSCSVKIOB-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC=C(C)[CH2-]

Origin of Product

United States

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